molecular formula C8H10N4S B13062344 1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine

1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine

Cat. No.: B13062344
M. Wt: 194.26 g/mol
InChI Key: PUDUZWAHQMPJFN-UHFFFAOYSA-N
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Description

1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that contains both thiazole and imidazole rings. These rings are known for their significant roles in medicinal chemistry due to their biological activities. The compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine typically involves a multi-step process. One common method is the one-pot multicomponent reaction. This involves the reaction of 5-methyl-1,3-thiazol-2-amine with an aromatic aldehyde and naphthalen-2-ol in the presence of a catalyst such as silica sulfuric acid (SSA) in glycerol. The mixture is heated at 70-80°C for about an hour .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using more efficient catalysts, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under certain conditions.

    Reduction: The imidazole ring can be reduced to form different derivatives.

    Substitution: Both the thiazole and imidazole rings can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the imidazole ring can yield imidazolines.

Scientific Research Applications

1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antibacterial activity . The compound’s structure allows it to bind to the active site of the enzyme, blocking its function and leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

    Bleomycin: An antineoplastic drug containing a thiazole ring.

    Tiazofurin: Another antineoplastic agent with a thiazole moiety.

Uniqueness

1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine is unique due to its dual ring structure, which combines the properties of both thiazole and imidazole rings. This duality enhances its biological activity and makes it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

1-[(5-methyl-1,3-thiazol-2-yl)methyl]imidazol-2-amine

InChI

InChI=1S/C8H10N4S/c1-6-4-11-7(13-6)5-12-3-2-10-8(12)9/h2-4H,5H2,1H3,(H2,9,10)

InChI Key

PUDUZWAHQMPJFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)CN2C=CN=C2N

Origin of Product

United States

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